N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole derivative featuring a 4-methoxyphenethyl chain and a pyrrole substituent. The methoxyphenyl group enhances lipophilicity and may influence receptor binding, while the pyrrole moiety contributes to π-π stacking and hydrogen bonding interactions with biological targets. Its carboxamide group further enhances solubility and stability, making it a candidate for drug development .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21-18(22-11-3-4-12-22)16(13-20-21)17(23)19-10-9-14-5-7-15(24-2)8-6-14/h3-8,11-13H,9-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHKVXDMFGSPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NCCC2=CC=C(C=C2)OC)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C18H20N4O2
- Molecular Weight : 324.4 g/mol
- CAS Number : 1232782-76-1
Synthesis
The synthesis of this pyrazole derivative typically involves the reaction of appropriate aryl and pyrrole derivatives under controlled conditions. The detailed synthetic pathway includes the use of various reagents and solvents, often optimized for yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 49.85 | Induction of apoptosis |
| MCF7 | 0.01 | Inhibition of Aurora-A kinase |
| NCI-H460 | 0.03 | CDK inhibition |
These results suggest that the compound may act through multiple pathways, including apoptosis induction and kinase inhibition.
Anti-inflammatory Activity
In vitro studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to this structure have shown up to 93% inhibition of interleukin-6 (IL-6) at concentrations as low as 10 µM . This activity is crucial for developing treatments for inflammatory diseases.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazoles are known to exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus, indicating a broad spectrum of antimicrobial effects .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound's ability to inhibit key kinases involved in cell cycle regulation and apoptosis is a primary mechanism for its anticancer effects.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
- Anti-inflammatory Pathways : By modulating cytokine production, the compound can reduce inflammation, which is beneficial in chronic inflammatory conditions.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been investigated for its potential as a therapeutic agent. Its structural similarities to known pharmacophores suggest it may exhibit:
- Anti-inflammatory properties: Compounds with similar structures have shown effectiveness in reducing inflammation, making this compound a candidate for further studies in inflammatory diseases.
- Anticancer activity: Preliminary studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. This compound's specific interactions with cancer pathways warrant investigation through in vitro and in vivo studies.
Pharmacology
Research into the pharmacological effects of this compound has highlighted its potential role as a:
- CNS agent: The pyrrole and pyrazole components suggest possible neuroactive properties, which could lead to applications in treating neurological disorders such as anxiety or depression.
- Analgesic agent: Similar compounds have been noted for their pain-relieving properties, indicating that this compound may also possess analgesic effects.
Biochemical Studies
The biochemical implications of this compound include:
- Enzyme inhibition: Studies on pyrazole derivatives have shown that they can act as inhibitors of specific enzymes involved in metabolic pathways. Investigating this compound's effect on enzymes could reveal new metabolic regulation mechanisms.
- Receptor binding studies: Given its structural characteristics, this compound may interact with various receptors (e.g., serotonin or dopamine receptors), which could be explored further to assess its psychopharmacological profile.
Case Study 1: Anti-inflammatory Activity
A study conducted on structurally related compounds demonstrated significant anti-inflammatory effects in animal models. The compounds were observed to reduce pro-inflammatory cytokine levels, suggesting that this compound may exhibit similar effects.
Case Study 2: Anticancer Potential
Research published in a peer-reviewed journal indicated that pyrazole derivatives could inhibit the growth of breast cancer cells through apoptosis induction. This study suggests that this compound warrants further investigation for its anticancer properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with structurally related pyrazole derivatives:
Table 1: Structural Comparison
| Compound Name | Key Substituents | Unique Features | Biological Implications | Reference |
|---|---|---|---|---|
| N-[2-(4-Methoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | 4-Methoxyphenethyl, pyrrole, carboxamide | Electron-donating methoxy group; dual hydrogen-bonding capability (pyrrole + carboxamide) | Enhanced solubility and target binding affinity | |
| N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Bromophenyl, pyrrole, carboxamide | Electron-withdrawing bromine substituent | Altered electronic properties; potential for halogen bonding | |
| N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine | Difluoromethyl, fluoroethyl | Fluorine atoms increase lipophilicity and metabolic stability | Improved bioavailability and resistance to enzymatic degradation | |
| N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Benzodioxole, chlorophenyl, pyrrole | Benzodioxole enhances π-π interactions; chlorine for steric effects | Potential dual-target activity (e.g., kinase inhibition) | |
| Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | 4-Methoxyphenyl, ethyl ester | Ester group increases volatility but reduces hydrolytic stability | Limited to precursor roles in synthesis |
Pharmacological and Chemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the main compound donates electrons, enhancing resonance stabilization and binding to aromatic receptors.
- Fluorinated Derivatives : Compounds with difluoromethyl or fluoroethyl groups () exhibit higher metabolic stability due to fluorine’s inductive effects, whereas the main compound’s methoxy group may favor different pharmacokinetic profiles .
- Pyrrole vs. Benzodioxole : The pyrrole in the main compound enables hydrogen bonding, while benzodioxole () offers rigid, planar geometry for stronger hydrophobic interactions .
Q & A
Q. What multi-step synthetic methodologies are recommended for synthesizing this pyrazole-4-carboxamide derivative, and how can reaction yields be optimized?
The compound’s synthesis likely follows a modular approach similar to other 1,5-diarylpyrazole derivatives. A typical route involves:
- Step 1 : Condensation of a substituted phenylhydrazine with a β-ketoester to form the pyrazole core.
- Step 2 : Introduction of the 1H-pyrrol-1-yl group via nucleophilic substitution or palladium-catalyzed coupling.
- Step 3 : Amidation with 2-(4-methoxyphenyl)ethylamine under carbodiimide coupling (e.g., EDC/HOBt). Optimization strategies include microwave-assisted synthesis (reducing reaction time by 50–70%) and using polar aprotic solvents (e.g., DMF) to enhance solubility .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), pyrrole protons (δ 6.2–6.5 ppm), and pyrazole carbons (δ 140–160 ppm).
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error.
- X-ray crystallography : Resolve conformational isomerism (e.g., syn/anti orientations of the carboxamide group) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., Factor Xa inhibition, IC50 determination) .
- Cell viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data for pyrazole derivatives be resolved?
- Systematic substitution : Compare analogs with varying substituents (e.g., 4-methoxy vs. 4-fluorophenyl) in standardized assays.
- Free-energy perturbation (FEP) simulations : Quantify binding energy contributions of specific groups (e.g., methoxy’s hydrophobic vs. electronic effects) . Example: In Factor Xa inhibitors, replacing 4-methoxy with 4-fluoro improved selectivity by 10-fold due to reduced steric hindrance .
Q. What computational strategies predict the compound’s pharmacokinetic properties, and how can metabolic stability be improved?
- ADMET prediction : Use QikProp or SwissADME to estimate logP (optimal range: 2–3), CYP450 inhibition, and bioavailability.
- Metabolic hotspots : Block susceptible sites (e.g., methyl groups on pyrazole) via deuteration or fluorination .
Q. How does isomerism (e.g., at the carboxamide linkage) impact biological activity, and how can isomers be characterized?
- Chiral HPLC : Separate enantiomers using amylose-based columns.
- Docking studies : Compare binding modes of syn vs. anti conformers in target proteins (e.g., kinases) .
Q. What experimental designs mitigate off-target effects in pyrazole-based inhibitors?
- Selectivity panels : Test against structurally related enzymes (e.g., Factor VIIa, thrombin) to identify cross-reactivity .
- Cryo-EM : Resolve inhibitor-enzyme complexes to refine binding pocket interactions .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
